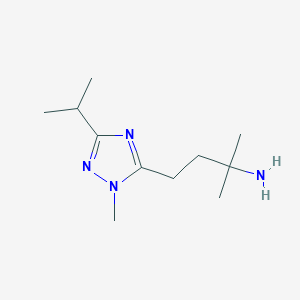
4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a chemical with the systematic name 4-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylbutan-2-amine .
- It belongs to the class of amines and contains a triazole ring.
- The compound’s structure consists of an isopropyl group, a methyl group, and an amine functional group attached to the triazole ring.
- It may have applications in various fields due to its unique structure.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through a multistep process starting from commercially available starting materials.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. These may include temperature, solvent, and reagent concentrations.
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale production would involve efficient and cost-effective processes.
Analyse Des Réactions Chimiques
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions. For example, reduction could yield an amine derivative.
Applications De Recherche Scientifique
Biology: It could be used as a probe or ligand in biological studies due to its unique structure.
Medicine: Investigations may explore its pharmacological properties or potential therapeutic applications.
Industry: If scalable production methods are developed, it could find use in industry.
Mécanisme D'action
- Unfortunately, I don’t have specific information on the mechanism of action for this compound. Further research would be needed to understand how it exerts its effects.
- Molecular targets and pathways involved would require experimental studies.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of a triazole ring, isopropyl group, and amine functionality sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone and N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-aminobenzamide .
Remember that further research and experimental data would provide deeper insights into this compound’s properties and applications
Propriétés
Formule moléculaire |
C11H22N4 |
|---|---|
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
2-methyl-4-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)butan-2-amine |
InChI |
InChI=1S/C11H22N4/c1-8(2)10-13-9(15(5)14-10)6-7-11(3,4)12/h8H,6-7,12H2,1-5H3 |
Clé InChI |
LZFVJULOGVZYSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C(=N1)CCC(C)(C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


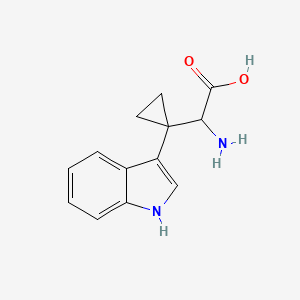
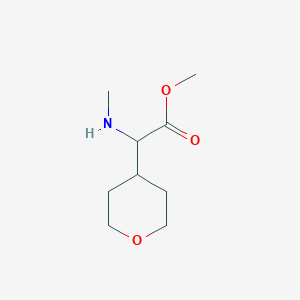
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)


![3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13543333.png)
![1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B13543334.png)
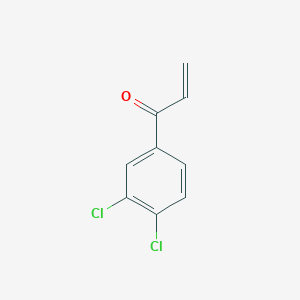
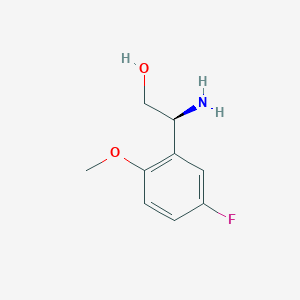
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)
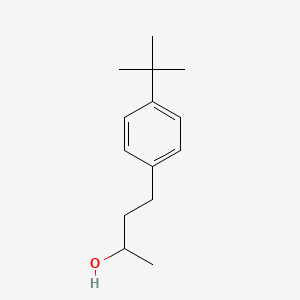
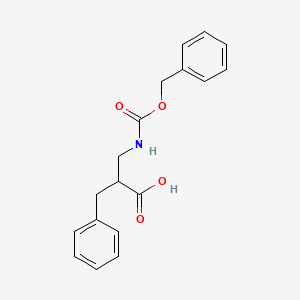
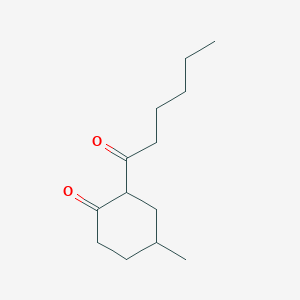
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride](/img/structure/B13543377.png)
